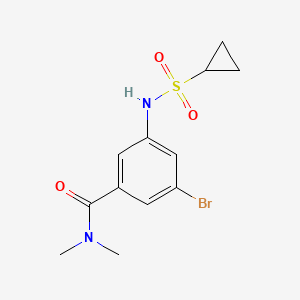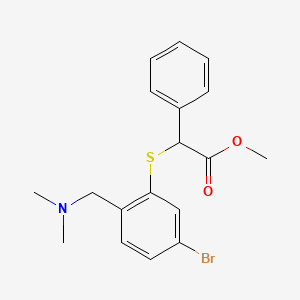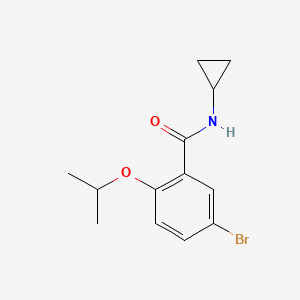
3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide is a chemical compound characterized by its bromine atom, cyclopropanesulfonamide group, and dimethylamide functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide typically involves multiple steps, starting with the bromination of benzamide derivatives
Industrial Production Methods
In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The compound can be reduced to remove the bromine atom.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate ions (BrO₃⁻)
Reduction: : Amines or other reduced forms
Substitution: : Various substituted benzamides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide can be used as a probe to study enzyme activities and interactions within biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and chemicals, leveraging its unique properties for various applications.
Wirkmechanismus
The mechanism by which 3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-N-butyl-5-methylbenzenesulfonamide
3-Bromo-5-(methylsulfonamido)-N,N-dimethylbenzamide
Uniqueness
3-Bromo-5-(cyclopropanesulfonamido)-N,N-dimethylbenzamide is unique due to its cyclopropanesulfonamide group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound's reactivity and interactions with biological targets, making it a valuable tool in research and industry.
Eigenschaften
IUPAC Name |
3-bromo-5-(cyclopropylsulfonylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-15(2)12(16)8-5-9(13)7-10(6-8)14-19(17,18)11-3-4-11/h5-7,11,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQZHNIWQTZRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8132692.png)



![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B8132723.png)





![1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8132763.png)
![3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8132774.png)

![3'-Formyl-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8132780.png)
